4-Bromo-2-fluoro-3-formylphenylboronic acid
Description
4-Bromo-2-fluoro-3-formylphenylboronic acid is a halogenated and functionalized phenylboronic acid derivative. Its structure features a bromine atom at the para position (C4), a fluorine atom at the ortho position (C2), and a formyl group (-CHO) at the meta position (C3) relative to the boronic acid moiety (-B(OH)₂). This compound is part of a broader class of arylboronic acids, which are pivotal in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science .
The formyl group distinguishes it from simpler halogenated phenylboronic acids, offering a reactive site for further derivatization (e.g., condensation reactions).
Properties
IUPAC Name |
(4-bromo-2-fluoro-3-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BBrFO3/c9-6-2-1-5(8(12)13)7(10)4(6)3-11/h1-3,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXKWZUGARWZOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Br)C=O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BBrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201229536 | |
| Record name | Boronic acid, B-(4-bromo-2-fluoro-3-formylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201229536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451393-06-8 | |
| Record name | Boronic acid, B-(4-bromo-2-fluoro-3-formylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(4-bromo-2-fluoro-3-formylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201229536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Preparation and Protection
- Starting Material: 4-Bromo-2-fluoro-3-formylbenzene derivatives are typically used or synthesized by selective halogenation and fluorination of benzaldehyde derivatives.
- Aldehyde Protection: The aldehyde group is protected as an acetal to prevent its reaction during metallation steps. For example, diethoxymethoxyethane and ethanol are used for acetalization, yielding compounds like 1-bromo-4-(diethoxymethyl)benzene analogs.
Formation of Organometallic Intermediates
- Grignard Reagents: The bromofluoroacetal benzene derivative is converted to the corresponding Grignard reagent by reaction with magnesium, often activated by ultrasound and 1,2-dibromoethane. This step requires careful temperature control to avoid side reactions.
- Aryllithium Reagents: Alternatively, lithiation using n-butyllithium at low temperatures (−78 °C) can be employed to form aryllithium intermediates, which are more reactive but require stricter control and inert atmosphere.
Hydrolysis and Workup
- After boron introduction, acidic hydrolysis removes the acetal protecting group and converts boronic esters to boronic acids.
- The pH during hydrolysis is carefully controlled (typically between 3.0 and 6.0) to prevent side reactions such as Cannizzaro reactions.
- The product is isolated by filtration or centrifugation at low temperatures (−10 to +75 °C), washed, and dried under protective gas and mild temperatures (20–80 °C) to avoid oxidation.
Alternative and Improved Methods
- Use of 4-Chlorobenzaldehyde Derivatives: More recent patented methods replace expensive 4-bromobenzaldehyde with 4-chlorobenzaldehyde, metallic lithium, and trimethyl borate to reduce costs while maintaining high yields and purity.
- Hydrolysis of Potassium Aryl Trifluoroborates: Another approach involves hydrolysis of potassium 4-formylphenyl-trifluoroborate salts using acidic alumina or silicon dioxide to yield the boronic acid.
- Avoidance of Transition Metals: The patented processes emphasize avoiding transition metal catalysts to reduce costs and simplify purification.
Representative Experimental Data and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acetalization of aldehyde | Diethoxymethoxyethane, ethanol | High | Protects aldehyde for metallation |
| Grignard formation | Mg, 1,2-dibromoethane, ultrasound | — | Requires activation and low temperature |
| Reaction with trialkyl borate | Tri-n-butyl borate or trimethyl borate | — | Forms boronic ester intermediate |
| Hydrolysis | Acidic aqueous workup, pH 3–6 | 78–99 | Yields 4-formylphenylboronic acid derivatives |
| Alternative lithiation | n-Butyllithium, −78 °C | 99 (crude) | High yield but expensive reagents |
| Patented process (4-chlorobenzaldehyde) | Li metal, THF, trimethyl borate, pH control | 95.6 | Economical, high purity (>99% by HPLC) |
Research Findings and Computational Insights
- Studies on related compounds such as 3-fluoro-4-formylphenylboronic acid using DFT calculations (B3LYP/6-311++G(d,p)) confirm the stability of conformers and the influence of fluorine on intramolecular interactions, which may affect reactivity and selectivity during synthesis.
- The electronic structure analysis (HOMO-LUMO gap, Mulliken charges) provides insight into the reactivity of the boronic acid moiety and the aldehyde group, guiding optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-fluoro-3-formylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Carboxylic acids.
Reduction: Hydroxymethyl derivatives.
Scientific Research Applications
4-Bromo-2-fluoro-3-formylphenylboronic acid is a boronic acid derivative that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications, particularly in medicinal chemistry, materials science, and organic synthesis, while providing comprehensive data tables and case studies.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C7H5BBrFO3
- Molecular Weight : 246.83 g/mol
- Purity : 97%
- Storage Conditions : 2-8°C
Structure
The compound features a phenyl ring substituted with bromine and fluorine atoms, a formyl group, and a boronic acid functional group. This structure is critical for its reactivity and interactions in various applications.
Medicinal Chemistry
This compound serves as a key intermediate in the synthesis of biologically active compounds. Its boronic acid functionality allows for the formation of covalent bonds with diols, which is essential in drug design and development.
Case Study: Synthesis of Anticancer Agents
Recent studies have demonstrated the use of this compound in synthesizing novel anticancer agents. For example, derivatives of this boronic acid have shown promising activity against various cancer cell lines by inhibiting specific enzyme pathways involved in tumor growth.
Organic Synthesis
In organic chemistry, this compound is utilized as a building block for constructing complex molecules through Suzuki-Miyaura cross-coupling reactions. The presence of both the formyl and boronic acid groups facilitates the formation of carbon-carbon bonds.
Data Table: Reaction Conditions for Suzuki Coupling
| Reaction Component | Condition | Yield (%) |
|---|---|---|
| This compound | Pd catalyst, K2CO3, DMF | 85 |
| Aryl halide (various) | 100°C, 24 hours | 75-90 |
Materials Science
The unique properties of this compound make it suitable for developing advanced materials, particularly in electronics and sensors.
Application Example: Organic Light Emitting Diodes (OLEDs)
Research indicates that incorporating this compound into OLEDs enhances their efficiency and stability. Its ability to form stable complexes with electron-deficient materials improves charge transport within the device.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-3-formylphenylboronic acid primarily involves its role as a boronic acid derivative. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in enzyme inhibition. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . This mechanism is particularly relevant in the development of enzyme inhibitors for therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Key structural analogs differ in halogen type, substituent positions, and functional groups. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
Research Trends and Challenges
- Synthetic Utility : The compound’s discontinued commercial status suggests challenges in large-scale synthesis or stability, common among multi-halogenated boronic acids .
- Comparative Studies : Compounds like (5-fluoro-2-formylphenyl)boronic acid (similarity score 0.90 to the target compound) highlight the role of substituent orientation in modulating reactivity and binding affinity .
Biological Activity
4-Bromo-2-fluoro-3-formylphenylboronic acid is a boronic acid derivative characterized by its unique molecular structure, which includes a bromine atom at the 4-position, a fluorine atom at the 2-position, and a formyl group at the 3-position of a phenyl ring. Its molecular formula is C₇H₅BBrFO₃, with a molecular weight of 246.83 g/mol. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and organic synthesis.
Biological Properties
Research indicates that derivatives of this compound exhibit notable biological activities, especially antifungal properties. For instance, studies have shown that fluorinated phenylboronic acids possess efficacy against various fungal strains, suggesting potential applications in developing new antifungal agents.
Antimicrobial Activity
In vitro studies have demonstrated the antimicrobial activity of similar compounds against pathogens such as Candida albicans, Aspergillus niger, and various bacteria including Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values for these compounds indicate their effectiveness in inhibiting microbial growth. Notably, the MIC value for some derivatives is lower than that of established antifungal agents like Tavaborole (AN2690), highlighting their potential as alternative treatments .
The mechanism of action for these compounds appears to involve interactions with key biological targets. For example, docking studies suggest that this compound may inhibit specific enzymes involved in microbial metabolism, which could lead to its observed antimicrobial effects . The presence of the boronic acid group is crucial as it allows for reversible covalent binding with diols, enhancing the compound's biological activity .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other structurally similar compounds. Below is a table summarizing key features and unique aspects of related phenylboronic acids:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 4-Fluorophenylboronic acid | Contains fluorine; used in similar reactions | Lacks bromine; may exhibit different reactivity |
| 2-Bromo-4-fluorophenylboronic acid | Contains both bromine and fluorine | Different position of substituents affects properties |
| 5-Bromo-2-fluoro-3-formylphenylboronic acid | Bromine at 5-position; different halogen placement | Variation in halogen impacts biological properties |
These compounds illustrate the versatility of boronic acids in organic synthesis while showcasing how slight modifications can lead to different chemical behaviors and applications.
Case Studies
- Antifungal Efficacy : A study conducted on the antimicrobial activity of various phenylboronic acids revealed that derivatives similar to this compound demonstrated significant antifungal activity against Candida albicans and Aspergillus niger. The results indicated that these compounds could inhibit fungal growth effectively at concentrations lower than traditional antifungals .
- Bacterial Inhibition : Another investigation assessed the inhibitory effects of phenylboronic acids on Escherichia coli and Bacillus cereus. The findings suggested that certain derivatives had MIC values comparable to or lower than those of existing antibiotics, indicating their potential role in treating bacterial infections .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
